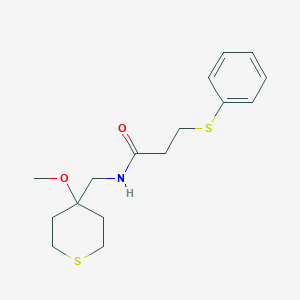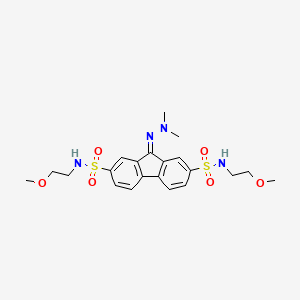
9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” is a complex organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a fluorene core with multiple functional groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the fluorene core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the sulfonamide groups: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the hydrazinylidene group: This can be done through hydrazone formation reactions, where hydrazine derivatives react with carbonyl compounds.
Addition of the methoxyethyl groups: This step may involve alkylation reactions using methoxyethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, fluorene derivatives are often studied for their potential as fluorescent probes and imaging agents. The presence of sulfonamide groups can enhance the compound’s solubility and bioavailability.
Medicine
In medicine, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as a drug candidate.
Industry
In the industrial sector, fluorene derivatives are used in the production of polymers, dyes, and electronic materials. The unique properties of this compound make it suitable for various applications in material science.
作用机制
The mechanism of action of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with enzyme function. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Similar Compounds
9H-fluorene-2,7-disulfonamide: A simpler derivative without the hydrazinylidene and methoxyethyl groups.
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide: Lacks the hydrazinylidene group.
9-(2,2-dimethylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: Lacks the methoxyethyl groups.
Uniqueness
The uniqueness of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPLKMEWJQJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
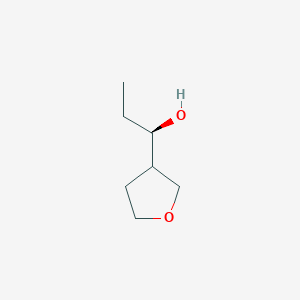
![4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3014592.png)
![(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B3014593.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/new.no-structure.jpg)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3014599.png)
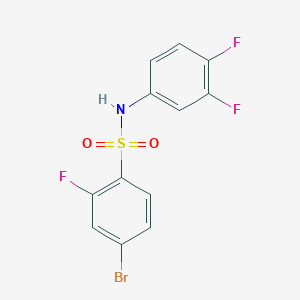
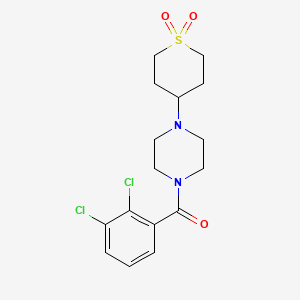
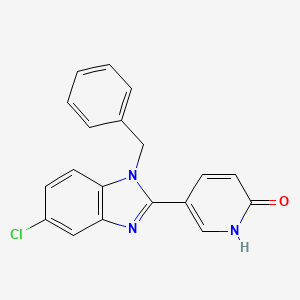
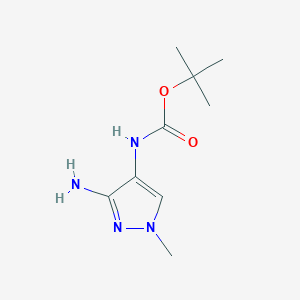
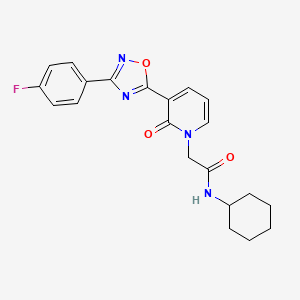
![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)
![[(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B3014608.png)
